molecular formula C12H15ClFN B2381978 4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride CAS No. 183950-19-8

4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride

Cat. No. B2381978
CAS RN: 183950-19-8
M. Wt: 227.71
InChI Key: DKWUGJJUNRFVOE-UHFFFAOYSA-N
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Description

“4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride” is a compound with the molecular formula C12H15ClFN . It is commonly used as a pharmaceutical intermediate and research compound . It is used in the pharmaceutical field to synthesize piperidine compounds, which are commonly used in the treatment of mental illness and anti-allergic drugs .


Synthesis Analysis

The preparation of this compound can be completed by the following steps: 2-fluorobenzoic acid and piperidine are reacted in the presence of potassium carbonate to generate 2-fluorobenzoic acid piperidine ester . Then, reacting piperidine 2-fluorobenzoate with hydrochloric acid generates (2-fluorophenyl) (piperidin-4-yl)methanone hydrochloride .


Molecular Structure Analysis

The molecular structure of “4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride” is represented by the InChI code: 1S/C12H16FNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The molecular weight of “4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride” is 227.71. More detailed physical and chemical properties such as melting point, boiling point, flash point, and vapor pressure are not available in the retrieved sources.

Scientific Research Applications

  • Antimycobacterial Properties : Kumar et al. (2008) synthesized spiro-piperidin-4-ones, including a compound with a structure similar to "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride". They found it effective against Mycobacterium tuberculosis, showing promise as a potential antimycobacterial agent (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

  • Synthesis and Analysis in Pharmaceuticals : Several studies focus on synthesizing and analyzing similar compounds in pharmaceutical contexts. For example, Germann, Ma, Han, & Tikhomirova (2013) discussed the physicochemical properties and methods of preparing and analyzing paroxetine, a compound structurally similar to "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride" (Germann, Ma, Han, & Tikhomirova, 2013).

  • Structural Analysis : Yokota, Uekusa, & Ohashi (1999) analyzed the crystal forms of paroxetine hydrochloride, providing insights into the structural characteristics of related compounds (Yokota, Uekusa, & Ohashi, 1999).

  • Potential for Anti-Cancer Activity : Yang, Xue, Wang, Zhu, Jin, & Chen (2009) synthesized compounds based on a similar molecular motif and found potential bioactivity against leukemia (Yang, Xue, Wang, Zhu, Jin, & Chen, 2009).

  • Use in Synthesis of Psychotropic Agents : Ong & Agnew (1981) synthesized a series of compounds as potential psychotropic agents using an efficient intramolecular fluorine displacement reaction, a process that could be relevant for synthesizing "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride" (Ong & Agnew, 1981).

  • Serotonin Reuptake Inhibition : Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki (1993) studied a compound similar to "4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride" for its potential as a serotonin reuptake inhibitor (Miura, Nakata, Tanaka, Hiraga, Ikeda, Ohata, & Iwasaki, 1993).

Future Directions

Piperidines and their derivatives are a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, “4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride”, as a piperidine derivative, may continue to be a subject of interest in future research.

properties

IUPAC Name

4-[(2-fluorophenyl)methylidene]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN.ClH/c13-12-4-2-1-3-11(12)9-10-5-7-14-8-6-10;/h1-4,9,14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWUGJJUNRFVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=CC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Fluorophenyl)methylidene]piperidine hydrochloride

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